molecular formula C7H5ClO3 B2563103 3-(5-Chloro-2-furyl)acrylic acid CAS No. 111252-98-3; 75426-52-7

3-(5-Chloro-2-furyl)acrylic acid

Cat. No.: B2563103
CAS No.: 111252-98-3; 75426-52-7
M. Wt: 172.56
InChI Key: RVLDLKQBAJBUGU-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chloro-2-furyl)acrylic acid is a furan-based acrylic acid derivative characterized by a chlorine substituent at the 5-position of the furan ring and an acrylic acid group at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(5-chlorofuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLDLKQBAJBUGU-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The chlorine substituent and acrylic acid group define the core structure of 3-(5-Chloro-2-furyl)acrylic acid. Key comparisons with similar compounds are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference ID
This compound C₇H₅ClO₃ 172.57 5-Cl on furan, acrylic acid Intermediate for pharmaceuticals
3-(5-Nitro-2-furyl)acrylic acid C₇H₅NO₅ 183.12 5-NO₂ on furan, acrylic acid High mutagenicity in S. typhimurium
3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid C₁₃H₈Cl₂O₃ 283.11 2,3-diCl-phenyl on furan, acrylic acid Increased lipophilicity, potential bioactivity
3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid C₁₃H₈ClNO₅ 293.66 2-Cl-5-NO₂-phenyl on furan, acrylic acid Dual electron-withdrawing groups enhance reactivity
(E)-3-(5-(3-Chlorophenyl)furan-2-yl)acrylic acid C₁₃H₉ClO₃ 248.66 3-Cl-phenyl on furan, acrylic acid Structural isomerism affects binding

Key Observations:

  • Electron-Withdrawing Effects: Nitro groups (e.g., in 3-(5-Nitro-2-furyl)acrylic acid) increase mutagenic potency in Salmonella typhimurium due to enhanced electrophilicity and DNA adduct formation . Chlorine substituents, while less electron-withdrawing, improve stability and lipophilicity, influencing membrane permeability .
  • Lipophilicity: Dichlorophenyl derivatives (e.g., C₁₃H₈Cl₂O₃) exhibit higher logP values than mono-chloro analogs, correlating with increased bioactivity in hydrophobic environments .
  • Stereochemistry: The (E)-isomer of 3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid demonstrates distinct binding properties compared to (Z)-isomers, highlighting the role of spatial configuration in biological interactions .

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